molecular formula C7H14O6 B583915 3-O-Methyl-D-[6-13C]glucose CAS No. 478529-34-9

3-O-Methyl-D-[6-13C]glucose

Katalognummer: B583915
CAS-Nummer: 478529-34-9
Molekulargewicht: 195.175
InChI-Schlüssel: SCBBSJMAPKXHAH-PFXJGHEHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-O-Methyl-D-[6-13C]glucose typically involves the methylation of D-glucose at the 3-position. The process begins with the protection of hydroxyl groups, followed by selective methylation at the 3-position using methyl iodide in the presence of a base such as sodium hydride. The protected groups are then removed to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesis equipment to ensure precision and consistency. The use of carbon-13 labeled precursors is essential for the production of this compound, which is often sourced from specialized suppliers .

Analyse Chemischer Reaktionen

Types of Reactions

3-O-Methyl-D-[6-13C]glucose undergoes various chemical reactions, including mutarotation and proton exchange. Mutarotation involves the interconversion between the alpha and beta anomers of the compound in aqueous solution .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are the alpha and beta anomers of this compound. The ratio of these anomers at equilibrium is approximately 1:1.4 .

Wissenschaftliche Forschungsanwendungen

3-O-Methyl-D-[6-13C]glucose is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Wirkmechanismus

3-O-Methyl-D-[6-13C]glucose exerts its effects by mimicking the structure of glucose but without undergoing phosphorylation by hexokinase. This allows it to be taken up by glucose transporters and used as a marker for glucose transport studies. The compound’s non-metabolizable nature makes it ideal for tracking glucose uptake without interference from metabolic processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its carbon-13 labeling, which allows for precise tracking and analysis using nuclear magnetic resonance (NMR) and other isotopic labeling techniques. This makes it particularly valuable in advanced research applications where detailed molecular tracking is required .

Biologische Aktivität

3-O-Methyl-D-[6-13C]glucose is a modified glucose analog that has gained attention in metabolic studies due to its unique structural features and biological activity. This compound, characterized by the addition of a methyl group at the 3-position and a carbon-13 isotope at the 6-position, serves as a valuable tool for investigating glucose metabolism and transport mechanisms in various biological systems.

Chemical Structure and Properties

  • Molecular Formula : C₇H₁₄O₆
  • Key Features :
    • Methyl group substitution at the 3-position.
    • Carbon-13 isotopic labeling at the 6-position.

The unique combination of these modifications allows researchers to trace metabolic pathways and assess glucose utilization without the compound undergoing significant metabolic conversion itself.

This compound is primarily utilized to study glucose transport across cell membranes. Unlike regular glucose, it is not phosphorylated by hexokinase in most tissues, which prevents its metabolism and allows for accurate measurement of glucose transport dynamics. This characteristic makes it particularly useful in assessing the kinetics of glucose uptake in various tissues, including the brain and muscles .

Metabolic Studies

  • Glucose Transport Measurement :
    • The compound is used to quantify glucose transport parameters in clinical and research settings. Its stable isotopic labeling enables researchers to differentiate between various glucose derivatives during metabolic flux analysis .
  • Blood-Brain Barrier Research :
    • It serves as a model substrate to investigate blood-brain barrier permeability. Studies have shown that 3-O-methyl-D-glucose can traverse the blood-brain barrier without being metabolized, allowing for insights into hexose distribution in brain tissues .

Enzyme Interaction Studies

This compound acts as a competitive inhibitor or substrate for several glycolytic enzymes. Its interactions can provide valuable information about enzyme kinetics and regulation, helping researchers understand how different substrates influence metabolic pathways.

Case Studies and Research Findings

Case Study 1: Glucose Kinetics Measurement
A study demonstrated a method for quantifying plasma levels of 3-O-methyl-D-glucose using gas chromatography/mass spectrometry (GC/MS). This method allowed precise measurements of glucose kinetics, with intra-assay coefficients of variation as low as 0.1% . The findings emphasized the compound's utility in developing treatments for diabetes by improving glucose measurement accuracy.

Case Study 2: Metabolic Stability in Brain Tissues
Research on the metabolic stability of 3-O-methyl-D-glucose highlighted its resistance to phosphorylation by brain homogenates, ensuring that over 97% of administered radioactivity was recovered as unmetabolized compound in brain tissues. This stability underlines its effectiveness for studying hexose transport without confounding metabolic effects .

Comparative Analysis with Other Compounds

Compound NameStructure CharacteristicsUnique Features
D-glucoseNo methylation or isotope labelingPrimary energy source for cells
3-O-Methyl-D-glucoseMethyl group at the 3-positionUsed for studying specific metabolic pathways
D-mannoseIsomeric form of glucoseInvolved in mannose metabolism
D-fructoseKetose form of sugarDifferent metabolic pathway compared to glucose
2-Deoxy-D-glucoseLacks oxygen at the 2-positionImportant in studying nucleic acid synthesis

The comparative analysis illustrates how the structural modifications of this compound provide distinct advantages for studying metabolic processes compared to unmodified glucose and other analogs.

Q & A

Basic Research Questions

Q. 1.1. What is the primary role of 3-O-Methyl-D-[6-13C]glucose in metabolic studies?

this compound serves as a non-metabolizable glucose analog due to its 3-O-methylation, which blocks phosphorylation and subsequent entry into glycolysis or the pentose phosphate pathway. Its 13C label at the C6 position allows precise tracking of glucose uptake and transport dynamics in cellular systems without interference from endogenous metabolism. This tracer is particularly useful in NMR or mass spectrometry-based studies to quantify glucose transporter activity or compartmentalized metabolic fluxes in tissues like the brain or erythrocytes .

Q. 1.2. How does this compound differ structurally and functionally from other 13C-labeled glucose tracers (e.g., [1-13C]glucose)?

Unlike [1-13C]glucose, which labels carbon 1 and participates in glycolysis or the pentose phosphate pathway, this compound is modified at the hydroxyl group of carbon 3, rendering it resistant to metabolic enzymes like hexokinase. The C6 13C label enables tracking of downstream metabolites (e.g., lactate or acetate) in pathways where C6 carbon shuffling occurs, such as the Entner-Doudoroff (ED) pathway. This structural distinction makes it ideal for isolating transport kinetics from intracellular metabolism .

Advanced Research Questions

Q. 2.1. How can this compound resolve ambiguities in distinguishing linear vs. cyclic modes of the Entner-Doudoroff (ED) pathway?

The ED pathway can operate in linear (non-cyclic) or cyclic modes, which produce distinct labeling patterns in metabolites. When using [6-13C]glucose, the linear ED pathway generates unique isotopomers (e.g., M+1 pyruvate) due to unidirectional carbon flow, while cyclic operation redistributes 13C labels via reversible reactions. By analyzing mass isotopomer distributions (e.g., via GC-MS or 13C-NMR), researchers can quantify flux partitioning between these modes. Sensitivity analyses show that [6-13C]glucose minimizes interference from the pentose phosphate pathway, enhancing flux resolution .

Q. 2.2. What methodological strategies optimize the use of this compound in parallel labeling experiments for 13C metabolic flux analysis (MFA)?

Parallel labeling with complementary tracers (e.g., [1,2-13C]glucose and [6-13C]glucose) improves flux precision by capturing overlapping and distinct pathway activities. For this compound, paired experiments with metabolizable tracers (e.g., [U-13C]glucose) allow correction for isotopic dilution from endogenous carbon sources. A precision scoring system developed by Antoniewicz et al. (2024) recommends combining tracers with high synergy scores to reduce nonlinear flux uncertainties in models of central carbon metabolism .

Q. 2.3. How can isotopic dilution effects be corrected when using this compound to measure hexose monophosphate shunt (HMPS) activity?

Isotopic dilution arises from unlabeled intracellular glucose pools or recycling of HMPS products. A dual-tracer approach involves parallel incubations with [1-13C]glucose (to measure HMPS-derived lactate) and [6-13C]glucose (to quantify background labeling from non-HMPS pathways). By subtracting the [6-13C]glucose-derived lactate signal, researchers isolate HMPS-specific activity. This method reduced overestimation errors by ~50% in glioma cell studies .

Q. 2.4. What are the advantages of using this compound in dynamic metabolic flux balance analysis (dFBA) under varying oxygen conditions?

In dFBA models, this compound provides stable labeling of extracellular glucose uptake rates, which can be decoupled from intracellular glycolysis. For example, in E. coli studies under aerobic vs. anaerobic conditions, integrating [6-13C]glucose data with [1,2-13C]xylose tracers revealed oxygen-dependent rerouting of carbon through the ED pathway versus glycolysis. This approach requires validating flux bounds using sparse principal component analysis (PCA) of isotopomer covariance matrices .

Q. Data Interpretation and Conflict Resolution

Q. 3.1. How should contradictory flux estimates from [6-13C]glucose and [U-13C]glucose experiments be reconciled?

Discrepancies often arise from pathway reversibility or tracer-specific sensitivity. For instance, [U-13C]glucose may overestimate oxidative PPP fluxes due to label scrambling, while [6-13C]glucose better resolves ED pathway contributions. A weighted least-squares framework, incorporating measurement errors and flux confidence intervals, can harmonize datasets. Sensitivity tables (e.g., Table 3 in Oliveira et al., 2022) identify fluxes most sensitive to each tracer, guiding model refinement .

Q. Experimental Design Tables

Tracer Optimal Application Key Metabolic Insights Reference
[6-13C]glucoseED pathway flux partitioningLinear vs. cyclic ED mode differentiation
[1,2-13C]glucoseGlycolytic vs. PPP flux resolutionHMPS activity and NADPH production
This compoundGlucose transport kineticsTransporter Vmax/Km without metabolic interference

Q. Key Methodological Recommendations

  • Tracer Selection : Use [6-13C]glucose for ED pathway studies and this compound for transport assays.
  • Error Correction : Pair with [1-13C]glucose to correct HMPS overestimation .
  • Flux Validation : Apply PCA or sparse eigenvector analysis to isolate sensitive fluxes .

Eigenschaften

IUPAC Name

(3R,4S,5R,6R)-6-(hydroxy(113C)methyl)-4-methoxyoxane-2,3,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O6/c1-12-6-4(9)3(2-8)13-7(11)5(6)10/h3-11H,2H2,1H3/t3-,4-,5-,6+,7?/m1/s1/i2+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCBBSJMAPKXHAH-PFXJGHEHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(OC(C1O)O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1[C@@H]([C@H](OC([C@@H]1O)O)[13CH2]O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.